molecular formula C12H13N3O2 B103272 Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 16078-71-0

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B103272
CAS No.: 16078-71-0
M. Wt: 231.25 g/mol
InChI Key: AYJIUOZKKTUKKD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0) is a high-purity pyrazole derivative presented as a white to light yellow crystalline powder . It is a versatile building block in organic synthesis and pharmaceutical research, with a molecular weight of 231.25 g/mol and a melting point range of 98°C to 102°C . This compound is typically synthesized via the reaction of phenylhydrazine with ethoxymethylene malononitrile or ethyl 2-cyano-3-ethoxyacrylate, showcasing its role as a key intermediate in constructing more complex nitrogen-containing heterocycles . Researchers value this compound for its multifunctional structure, which incorporates both an amino group and an ester moiety on the pyrazole core. This allows for further functionalization through reactions at both sites, making it a valuable precursor in medicinal chemistry and drug discovery efforts . It is stable under normal temperatures and pressures but is air-sensitive, requiring storage under inert gas in a cool, dark place to maintain its integrity . As a standard safety precaution, this reagent may cause skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye protection, should always be worn, and handling should occur in a well-ventilated area . This compound is intended for research and development purposes only. It is not listed for human or veterinary use, and all handling and disposal must be performed in accordance with applicable local, state, and federal regulations .

Properties

IUPAC Name

ethyl 5-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJIUOZKKTUKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073406
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16078-71-0
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester
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Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate
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Preparation Methods

Formation of the Pyrazole Carbonitrile Intermediate

A mixture of phenylhydrazine hydrochloride (1.62 g), ethoxymethylenemalononitrile (1.22 g), and anhydrous sodium acetate (0.900 g) in absolute ethanol (15 mL) is heated under reflux for 3 hours. The reaction generates an orange crystalline mass, which is filtered, washed, and air-dried to yield 5-amino-1-phenyl-4-pyrazolecarbonitrile. Chromatography over silica gel with benzene-ether (9:1) further purifies the product.

Key Reaction Parameters :

  • Solvent : Absolute ethanol

  • Temperature : Reflux (~78°C)

  • Catalyst : Sodium acetate

  • Yield : ~70% (estimated from analogous reactions).

Hydrolysis and Esterification

The carbonitrile intermediate undergoes hydrolysis to form the carboxylic acid, followed by esterification with ethanol. For example, 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile (7.50 g) is refluxed with 2N sodium hydroxide (150 mL) and ethanol (150 mL) for 2 hours, yielding the carboxylic acid. Subsequent esterification with ethyl chloride or ethanol under acidic conditions produces the ethyl ester derivative.

Challenges :

  • Multi-step synthesis increases purification demands.

  • Harsh hydrolysis conditions (strong base, high temperature) may degrade sensitive functional groups.

Acid-Catalyzed One-Pot Synthesis

Recent advancements leverage acid catalysts to streamline synthesis. A notable method employs sulfonated amorphous carbon (AC-SO₃H) to catalyze cascade reactions at room temperature.

Reaction Protocol

1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol) reacts with aniline (0.25 mmol) in ethanol (2.0 mL) containing AC-SO₃H (5 mg). The mixture is stirred at 25°C for 2 hours, yielding 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives. While this method targets pyrazolopyridines, its mechanistic insights inform pyrazole synthesis:

Mechanistic Steps :

  • Nucleophilic Attack : Aniline opens the dihydropyran ring, forming an intermediate enamine.

  • Cyclization : AC-SO₃H facilitates intramolecular cyclization, forming the pyrazole core.

Advantages :

  • Mild Conditions : Room temperature, short reaction time (2 hours).

  • Yield : Up to 80% in gram-scale reactions.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

ParameterTraditional MethodCatalytic Method
Solvent Absolute ethanolEthanol
Catalyst Sodium acetateAC-SO₃H
Temperature Reflux (~78°C)25°C
Reaction Time 3–24 hours2 hours
Yield ~70%60–80%

Substituent Effects

  • Electron-Withdrawing Groups : Nitro (-NO₂) or fluoro (-F) substituents on the phenyl ring enhance electrophilicity, accelerating cyclization.

  • Steric Hindrance : Bulky groups (e.g., o-fluorophenyl) reduce yields by 15–20% due to hindered intermediate formation.

Case Studies and Experimental Findings

Patent US3760084A: Scalability and Purification

In Example 5, 5-amino-1-(p-fluorophenyl)-4-pyrazolecarboxamide is synthesized via hydrolysis of the carbonitrile intermediate. Although the target compound differs by an amide group, this method highlights critical steps for esterification:

  • Hydrolysis : 2N NaOH, ethanol, reflux (2 hours).

  • Esterification : Ethanol and HCl gas, 0°C, 12 hours (hypothetical adaptation).

Yield : 72% after recrystallization.

RSC Catalytic Approach: Gram-Scale Feasibility

The AC-SO₃H-catalyzed method achieves 80% yield in gram-scale reactions, demonstrating industrial potential. Key modifications for pyrazole synthesis include:

  • Replacing aniline with phenylhydrazine.

  • Adjusting stoichiometry to favor 1,3-dipolar cycloaddition.

Chemical Reactions Analysis

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for various applications:

Medicinal Chemistry

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. It disrupts bacterial protein synthesis, making it a potential candidate for antibiotic development.
  • Antifungal Properties : Research has shown effectiveness against Candida albicans, suggesting its utility in treating fungal infections.
  • Anticancer Potential : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, linked to oxidative stress and modulation of cell signaling pathways.

Biological Studies

  • The compound's ability to interact with various biological targets has made it a subject of interest in pharmacology. Its mechanism of action involves interference with critical biochemical pathways, enhancing its therapeutic potential.

Agricultural Applications

  • This compound is explored for use in agrochemicals due to its biological activity, which can be beneficial in pest control.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Evaluation :
    • A study assessed the efficacy against common bacterial strains, revealing significant inhibitory effects on growth, indicating potential as a lead compound for antibiotic development.
  • Anticancer Studies :
    • In vitro assessments on cancer cell lines showed that the compound induced cell cycle arrest and apoptosis through activation of caspase pathways and increased levels of reactive oxygen species.
  • Fungal Inhibition :
    • Research highlighted its antifungal properties against Candida albicans, demonstrating effectiveness at low concentrations.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . It may act on enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure allows for modifications at the phenyl ring, amino group, or ester moiety, leading to derivatives with distinct physicochemical and biological properties. Key analogues include:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Applications/Notes
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Bromophenyl 310.15 Not reported Not reported Intermediate for halogenated derivatives
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 4-Nitrophenyl 276.25 Not reported Not reported Electron-withdrawing group enhances reactivity
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-Sulfamoylphenyl 310.33 Not reported Not reported Potential sulfonamide drug candidates
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Chloropyridazin-3-yl 297.71 Not reported Not reported Heterocyclic expansion for kinase inhibition
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate Carboxylate at position 3 231.26 Not reported Not reported Structural isomer; lower similarity (0.89)

Notes:

  • Electron-donating vs. withdrawing groups: Nitro (NO₂) and bromo (Br) substituents increase electrophilicity, enhancing reactivity in coupling reactions .
  • Positional isomerism: Shifting the carboxylate group from position 4 to 3 (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate) reduces structural similarity to 0.89, altering hydrogen-bonding motifs and crystal packing .

Key Research Findings and Trends

Yield Optimization : Modifying reaction conditions (e.g., using DBU or EDC/HOBt) improves yields for triazole-pyrazole hybrids .

4-Nitrophenyl: Increases solubility in polar solvents, aiding in drug formulation .

Computational Tools : Programs like SHELXL and Mercury enable precise structural analysis, critical for rational drug design .

Biological Activity

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS No. 16078-71-0) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2} with a molecular weight of 231.25 g/mol. The compound's structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit antimicrobial properties by interfering with bacterial protein synthesis or disrupting vital cellular processes. This compound has been shown to possess significant antibacterial activity against various pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated that this compound may also exhibit anticancer properties. It has been suggested that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against various bacteria; potential for development as an antibiotic.,
AntifungalShows promise in inhibiting fungal growth; further studies needed for clinical applications.
AnticancerInduces apoptosis in cancer cells; potential for use in cancer therapy. ,

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Studies : In vitro studies conducted on various cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .
  • Fungal Inhibition : Another research highlighted the antifungal properties of this compound against Candida albicans, demonstrating its effectiveness in inhibiting fungal proliferation at low concentrations .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can effectively permeate the blood-brain barrier, making it a candidate for central nervous system-targeting therapies .

Q & A

Q. What is the standard synthetic route for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Reaction optimization includes:

  • Catalyst selection : Acetic acid enhances cyclization efficiency (yield: 58%) .
  • Solvent choice : Absolute ethanol under reflux ensures better solubility and reaction homogeneity .
  • Hydrolysis : Basic hydrolysis of intermediates (e.g., 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate) yields carboxylic acid derivatives .
    Post-synthesis, purity is confirmed via elemental analysis and chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
  • ¹H-NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃) and δ 7.2–7.8 ppm (aromatic protons) confirm structural motifs .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 231 for C₁₂H₁₃N₃O₂⁺) validate molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent degradation via oxidation or photolysis .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and intermolecular interactions of this compound?

  • DFT calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the amino group (NH₂) shows high electron density, making it reactive toward electrophiles .
  • Molecular Electrostatic Potential (MEP) : Maps reveal regions prone to hydrogen bonding (e.g., carboxylate oxygen) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological testing .

Q. How can contradictions in pharmacological activity data be resolved?

  • Dose-response assays : Test multiple concentrations (e.g., 10–100 µM) to identify optimal efficacy thresholds .
  • Structural analogs : Compare derivatives (e.g., 5-substituted-3-methylsulfanyl variants) to isolate structure-activity relationships (SAR) .
  • In vivo models : Use preclinical models (e.g., rodents) to validate in vitro anti-inflammatory or analgesic effects .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

  • SHELX refinement : Solve crystal structures using X-ray diffraction data. For example, hydrogen-bonding networks (N–H···O) stabilize the pyrazole ring .
  • Mercury visualization : Analyze packing motifs (e.g., π-π stacking of phenyl groups) to correlate crystallinity with solubility .
  • Twinned data handling : SHELXL refines high-resolution or twinned macromolecular data for accurate bond-length determination .

Q. How are reaction yields improved during scale-up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 10 hours) while maintaining yields >60% .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., ester hydrolysis) .
  • Catalyst recycling : Recover DMF-DMA via distillation to reduce costs .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Kinase profiling : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • IC₅₀ determination : Measure inhibition constants via ATP competition assays .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT or Alamar Blue .

Methodological Considerations

Q. How to validate purity for pharmacological studies?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and >98% purity thresholds .
  • TLC : Monitor reactions using silica gel plates (eluent: ethyl acetate/hexane 3:7) .

Q. What statistical approaches are used in SAR studies?

  • Multivariate analysis : Principal Component Analysis (PCA) correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • QSAR models : Develop regression models linking logP or molar refractivity to IC₅₀ values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
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Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

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